

A Technical Guide to the Physicochemical Properties of 3,3'-Diiodothyronine (T2)

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Compound of Interest

Compound Name: 3,3'-Diiodothyronine

Cat. No.: B1196669

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Introduction

3,3'-Diiodothyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones.[1][2] It is produced in peripheral tissues through the deiodination of both triiodothyronine (T3) and reverse triiodothyronine (rT3).[1][3] Historically considered an inactive byproduct of thyroid hormone degradation, emerging research has identified specific biological activities for 3,3'-T2, particularly its ability to rapidly stimulate mitochondrial respiration.[4][5] This has generated significant interest in its physiological role and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of **3,3'-Diiodothyronine**, details its metabolic and signaling pathways, and outlines key experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of **3,3'-Diiodothyronine** are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid	[2]
Synonyms	3,3'-T2, L-3,3'-Diiodothyronine, O-(4-Hydroxy-3-iodophenyl)-3-iodo-L-tyrosine	[6][7]
CAS Number	4604-41-5	[6][7]
Molecular Formula	C ₁₅ H ₁₃ I ₂ NO ₄	[2][6][7]
Molecular Weight	525.08 g/mol	[6]
Appearance	Crystalline solid; White to off-white powder	[8]
Solubility	- DMSO: ~30 mg/mL- Dimethylformamide (DMF): ~30 mg/mL- DMSO:PBS (pH 7.2) (1:30): ~0.03 mg/mL- Sparingly soluble in aqueous buffers	[7]
Melting Point	Not Reported in Cited Sources	
pKa	Not Reported in Cited Sources	
UV/Vis Maximum	λmax: 291 nm	[7]
Storage Conditions	Store at -20°C, protect from light, keep under inert gas (e.g., Nitrogen).[6] Stable for ≥4 years under these conditions.	
SMILES	N--INVALID-LINK--C(O)=O	[8]

Metabolic and Signaling Pathways

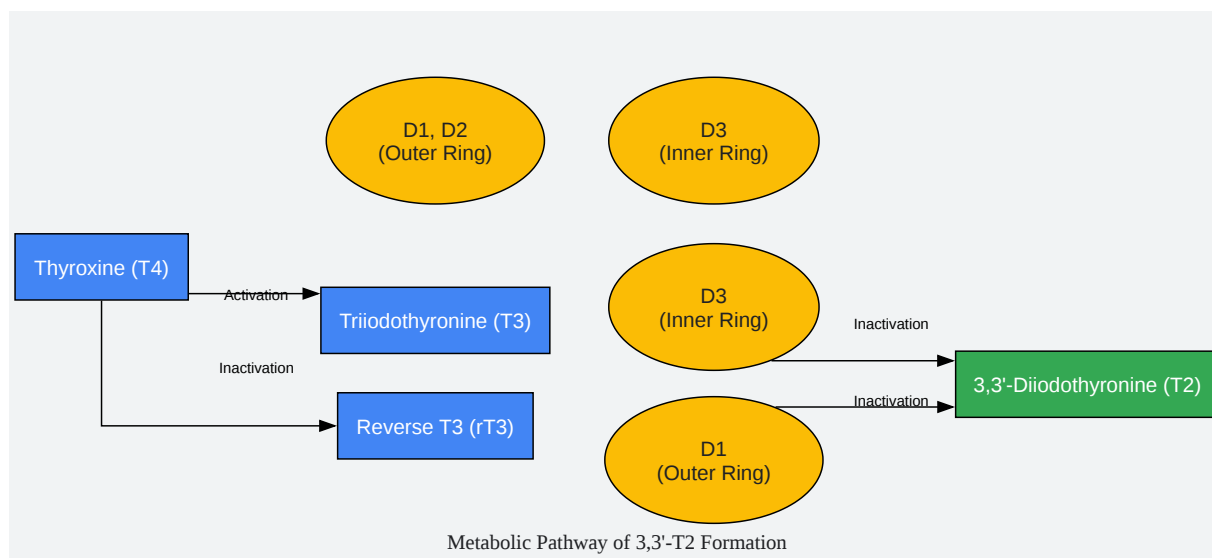
3,3'-T2 is a key node in the peripheral metabolism of thyroid hormones. Its production is catalyzed by deiodinase enzymes, and its primary mechanism of action involves the direct modulation of mitochondrial activity.

1. Metabolic Pathway of 3,3'-T2 Formation

3,3'-T2 is not secreted by the thyroid gland but is instead generated entirely in peripheral tissues.^[3] It is the common degradation product of both T3 and reverse T3 (rT3).^[1] The conversion pathways are catalyzed by specific deiodinases:

- From T3: Type 3 deiodinase (D3) removes an iodine atom from the inner ring of T3 to produce 3,3'-T2.^[1]
- From rT3: Type 1 (D1) and Type 2 (D2) deiodinases remove an iodine atom from the outer ring of rT3 to yield 3,3'-T2.^[1]

This metabolic cascade is a major route of thyroid hormone clearance and inactivation.^{[3][9]}

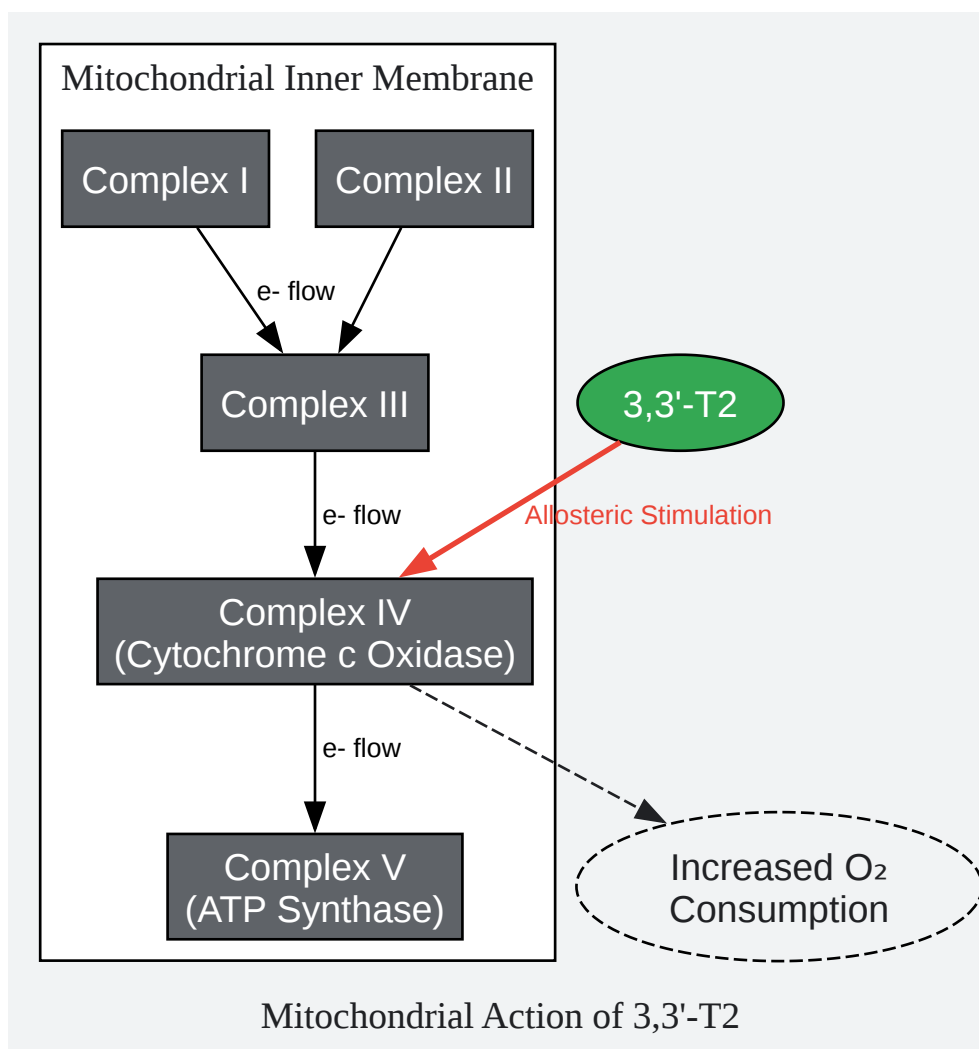


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Caption: Metabolic formation of 3,3'-T2 from T4 via T3 and rT3.

2. Mechanism of Action on Mitochondria

Unlike T3, which primarily acts via nuclear receptors to regulate gene expression, 3,3'-T2 exerts rapid, non-genomic effects directly on mitochondria.[10][11] Research has shown that 3,3'-T2 stimulates mitochondrial respiration by directly interacting with Complex IV of the electron transport chain, also known as Cytochrome c oxidase (COX).[4][8] This interaction is allosteric and leads to an increase in COX activity, resulting in enhanced oxygen consumption.[4][7] This rapid stimulation of cellular metabolism is independent of protein synthesis.[12]



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Caption: 3,3'-T2 allosterically stimulates Complex IV (COX).

Experimental Protocols

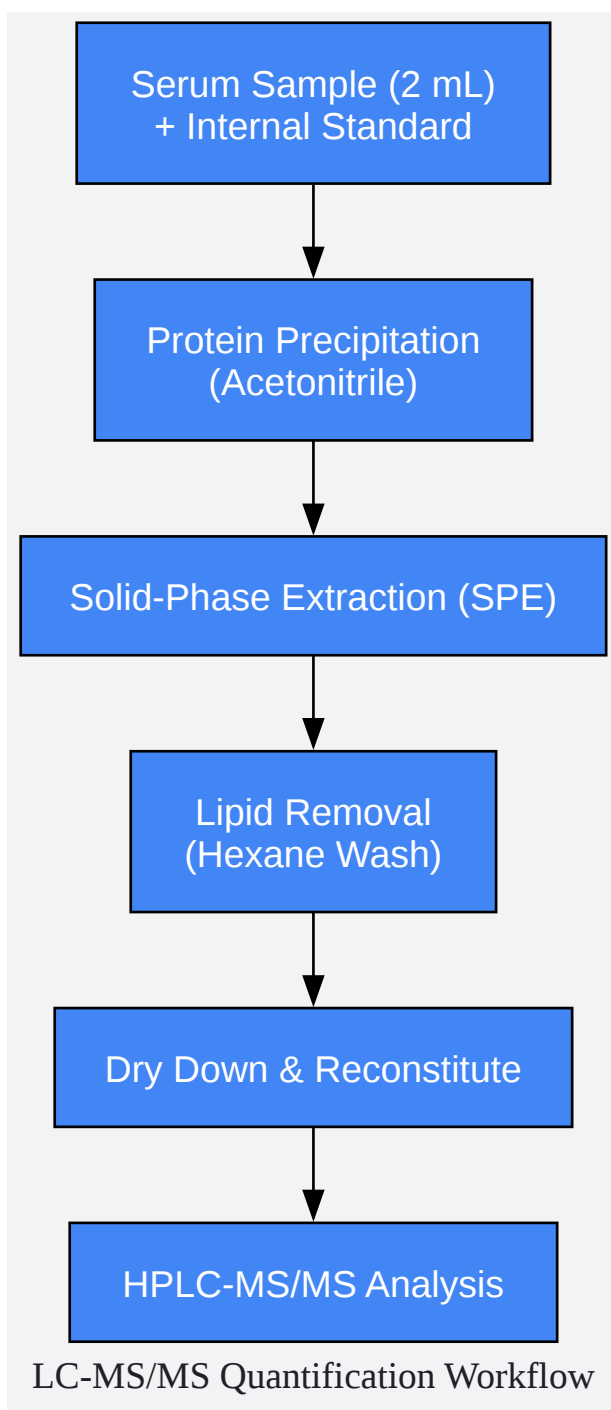
Accurate quantification and functional assessment of 3,3'-T2 require specialized and sensitive methodologies due to its low physiological concentrations and the presence of interfering structural analogs.

1. Quantification of 3,3'-T2 in Human Serum by LC-MS/MS

This protocol is based on methodologies developed for the sensitive and specific detection of diiodothyronines in biological matrices.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Objective: To accurately quantify endogenous levels of 3,3'-T2 in human serum.
- Principle: Serum proteins are precipitated, and the supernatant containing 3,3'-T2 is purified using solid-phase extraction (SPE). The purified extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity.
- Methodology:
 - Sample Preparation:
 - To 2 mL of human serum, add an appropriate internal standard (e.g., $^{13}\text{C}_6$ -labeled 3,3'-T2).
 - Deproteinize the sample by adding 2 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
 - Load the resulting supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes from the cartridge.
 - Lipid Removal and Final Preparation:
 - Wash the eluted sample with hexane to remove residual lipids.[\[15\]](#)
 - Dry the aqueous layer under a stream of nitrogen.[\[15\]](#)
 - Reconstitute the dried extract in a small volume (e.g., 50 μL) of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).[\[15\]](#)
 - LC-MS/MS Analysis:
 - Inject the reconstituted sample into an HPLC system equipped with a C18 column.

- Perform chromatographic separation using a gradient mobile phase, typically consisting of water and acetonitrile with an acid modifier like formic acid.[16][17]
- Detect and quantify 3,3'-T2 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.



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Caption: Workflow for 3,3'-T2 quantification in serum samples.

2. Assay for Cytochrome c Oxidase (COX) Activity Stimulation

This protocol describes a functional assay to measure the effect of 3,3'-T2 on mitochondrial respiration, based on methods used in foundational studies.[\[4\]](#)[\[10\]](#)

- Objective: To determine the stimulatory effect of 3,3'-T2 on the activity of Cytochrome c oxidase (COX) in isolated mitochondria.
- Principle: The rate of oxygen consumption by isolated mitochondria is measured using an oxygen electrode. The specific activity of COX is assessed in the presence and absence of 3,3'-T2 to quantify its stimulatory effect.
- Methodology:
 - Isolation of Mitochondria: Isolate mitochondria from fresh tissue (e.g., rat liver or bovine heart) using standard differential centrifugation procedures in a buffered isolation medium.
 - Preparation of Solutions:
 - Prepare a stock solution of 3,3'-T2 in a suitable solvent like DMSO.
 - Prepare a respiration buffer at the desired pH (maximal stimulation by 3,3'-T2 is observed around pH 6.4).[\[4\]](#)
 - Prepare solutions of mitochondrial substrates and inhibitors (e.g., ascorbate, TMPD as an artificial electron donor for COX, and potassium cyanide as a COX inhibitor).
 - Measurement of Oxygen Consumption:
 - Add a known amount of isolated mitochondria to the respiration buffer in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode.
 - Add the substrates for COX (e.g., ascorbate and TMPD).
 - Record the basal rate of oxygen consumption.

- Inject a specific concentration of 3,3'-T2 (e.g., to a final concentration of 1 μ M) into the chamber and continue recording to measure the stimulated rate of oxygen consumption. [\[8\]](#)
- As a control, perform a parallel experiment with the addition of the vehicle (DMSO) alone.
- Data Analysis:
 - Calculate the rate of oxygen consumption before and after the addition of 3,3'-T2.
 - Express the result as the percentage increase in COX activity over the basal rate.
 - Confirm that the observed oxygen consumption is due to COX by demonstrating its inhibition with potassium cyanide.

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